LY3200882
描述
LY-3200882 是一种新型、高度选择性的转化生长因子β受体1型(TGFβRI)小分子抑制剂。该化合物在临床前和临床研究中显示出巨大的潜力,尤其是在肿瘤学领域。 LY-3200882 被设计为靶向并抑制 TGFβ 信号通路,该通路在癌症进展和转移中起着至关重要的作用 .
科学研究应用
LY-3200882 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究 TGFβ 信号通路及其在各种生物过程中的作用。
生物学: 研究其对细胞过程(如增殖、分化和凋亡)的影响。
医学: 探索作为治疗各种癌症(包括三阴性乳腺癌和胰腺癌)的潜在治疗剂。
作用机制
LY-3200882 通过特异性靶向和抑制 TGFβ 受体 1 型(TGFβRI)发挥其作用。它是一种 ATP 竞争性抑制剂,与 TGFβRI 的丝氨酸-苏氨酸激酶结构域结合,阻止下游信号分子(如 SMAD 蛋白)的磷酸化和激活。 这种抑制会破坏 TGFβ 信号通路,导致肿瘤生长、转移和免疫逃逸减少 .
生化分析
Biochemical Properties
LY3200882 plays a crucial role in inhibiting the TGFβ signaling pathway, which is known to be involved in various pro-tumorigenic activities. The compound is an ATP-competitive inhibitor of the serine-threonine kinase domain of TGFβRI. This compound potently inhibits TGFβ-mediated SMAD phosphorylation in vitro in tumor and immune cells and in vivo in subcutaneous tumors in a dose-dependent fashion . This inhibition leads to the suppression of various pro-tumorigenic activities, including tumor cell proliferation, migration, and immune evasion .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In immune cells, this compound has shown the ability to rescue TGFβ1-suppressed or T regulatory cell-suppressed naïve T cell activity and restore proliferation . This indicates its potential as an immune modulatory agent. In tumor cells, this compound inhibits TGFβ-mediated SMAD phosphorylation, leading to reduced tumor cell proliferation and migration . Additionally, this compound has shown anti-metastatic activity in vitro in migration assays and in vivo in experimental metastasis tumor models .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of TGFβRI, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of SMAD proteins, which are critical mediators of TGFβ signaling . By blocking SMAD phosphorylation, this compound disrupts the downstream signaling pathways that promote tumor growth and immune evasion . Furthermore, this compound has shown the ability to enhance tumor-infiltrating lymphocytes in the tumor microenvironment, contributing to its anti-tumor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies . Long-term effects of this compound include durable tumor regressions in preclinical models, with some studies showing complete rejection of rechallenged tumors . The stability and sustained activity of this compound make it a promising candidate for further clinical development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical tumor models, this compound has shown potent anti-tumor activity at various dosages . Higher doses of this compound have been associated with increased toxicity, including cardiovascular toxicity in some cases . The recommended phase II doses (RP2Ds) for this compound monotherapy have been established as 50 mg twice a day 2-weeks-on/2-weeks-off and 35 mg twice a day 3-weeks-on/1-week-off .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, and its metabolites are excreted through the urine . The inhibition of TGFβRI by this compound affects metabolic flux and metabolite levels, contributing to its anti-tumor activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters and binding proteins. The compound has shown good bioavailability and tissue distribution in preclinical studies . This compound accumulates in tumor tissues, where it exerts its inhibitory effects on TGFβ signaling . The distribution of this compound within the tumor microenvironment is crucial for its anti-tumor activity.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with TGFβRI . The compound’s activity is dependent on its ability to bind to the ATP-binding site of TGFβRI, preventing SMAD phosphorylation and subsequent signaling . The localization of this compound within the cytoplasm is essential for its inhibitory effects on TGFβ signaling.
准备方法
合成路线和反应条件
LY-3200882 的合成涉及多个步骤,从市售起始原料开始。关键步骤包括核心结构的形成,然后进行官能团修饰以达到所需的的选择性和效力。 反应条件通常涉及使用有机溶剂、催化剂以及受控温度和压力条件以确保高收率和纯度 .
工业生产方法
LY-3200882 的工业生产遵循与实验室规模合成相似的合成路线,但针对大规模生产进行了优化。 这涉及使用更大的反应容器、自动化流程以及严格的质量控制措施以确保一致性和符合监管标准 .
化学反应分析
反应类型
LY-3200882 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化形成氧化衍生物。
还原: LY-3200882 可以被还原形成还原衍生物。
常用的试剂和条件
这些反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)以及用于取代反应的各种亲核试剂。 反应条件通常涉及受控温度、压力和 pH 值以获得所需的产物 .
形成的主要产物
这些反应形成的主要产物包括 LY-3200882 的各种具有修饰官能团的衍生物,这些衍生物可以进一步研究其生物活性及其潜在的治疗应用 .
相似化合物的比较
LY-3200882 与其他类似化合物进行比较,例如:
加鲁尼塞提布(LY2157299 一水合物): 另一种 TGFβRI 抑制剂,具有相似的作用机制,但药代动力学特性不同。
EW-7195: 一种选择性和有效的 TGFβRI 抑制剂,具有不同的化学结构和效力谱。
SD-208: 一种选择性 TGFβRI 抑制剂,具有独特的药理特性
属性
IUPAC Name |
2-[4-[[4-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxypyridin-2-yl]amino]pyridin-2-yl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-24(2,30)21-13-17(5-9-25-21)27-22-14-19(6-10-26-22)32-20-15-29(18-3-4-18)28-23(20)16-7-11-31-12-8-16/h5-6,9-10,13-16,18,30H,3-4,7-8,11-12H2,1-2H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPFMWIDAKQFPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)NC2=NC=CC(=C2)OC3=CN(N=C3C4CCOCC4)C5CC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1898283-02-7 | |
Record name | LY-3200882 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1898283027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-3200882 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16064 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LY-3200882 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19HY34R6UN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。